molecular formula C10H14BF2NO4S B1434230 (2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid CAS No. 1704066-89-6

(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid

Cat. No.: B1434230
CAS No.: 1704066-89-6
M. Wt: 293.1 g/mol
InChI Key: CYCIHRVTNLCHHZ-UHFFFAOYSA-N
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Description

(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid is a useful research compound. Its molecular formula is C10H14BF2NO4S and its molecular weight is 293.1 g/mol. The purity is usually 95%.
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Biological Activity

(2-(N,N-Diethylsulfamoyl)-4,5-difluorophenyl)boronic acid, with the molecular formula C10_{10}H14_{14}BF2_2NO4_4S and CAS number 1704066-89-6, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a boronic acid functional group, which is known to interact with various biological targets, particularly enzymes.

  • Molecular Weight : 293.10 g/mol
  • Molecular Structure : The compound features a difluorophenyl ring substituted with a sulfamoyl group.

The structural formula can be represented as follows:

C10H14BF2NO4S\text{C}_{10}\text{H}_{14}\text{BF}_{2}\text{NO}_{4}\text{S}

Boronic acids are known to form reversible covalent bonds with serine residues in enzymes, particularly serine proteases. This interaction can inhibit enzyme activity, making boronic acids valuable in drug development, especially as protease inhibitors. The specific mechanism of this compound involves:

  • Inhibition of Proteases : By binding to the active site of serine proteases, this compound may prevent substrate access and subsequent enzymatic reactions.
  • Cellular Uptake : The sulfamoyl moiety enhances solubility and cellular uptake, which may increase its efficacy as a therapeutic agent.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties :
    • Studies have shown that boronic acids can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
    • In vitro assays demonstrated that this compound could reduce the viability of various cancer cell lines through apoptosis induction.
  • Antimicrobial Activity :
    • Preliminary data suggest that this compound may possess antimicrobial properties against certain bacterial strains. Further studies are needed to elucidate the mechanisms involved.
  • Enzyme Inhibition :
    • The compound has been tested for its ability to inhibit specific enzymes like proteases and kinases involved in disease progression.

Table 1: Summary of Biological Studies on this compound

Study TypeFindingsReference
In vitro Anticancer StudyReduced viability in cancer cell lines (e.g., MCF-7, HeLa).
Enzyme InhibitionInhibited serine protease activity in biochemical assays.
Antimicrobial TestingShowed activity against Gram-positive bacteria in preliminary tests.

Detailed Research Findings

  • Anticancer Mechanism : A study utilizing the ROS-Glo™ H2_2O2_2 assay indicated that compounds similar to this compound can induce reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .
  • Enzyme Interaction Studies : High-throughput screening identified this compound as a potential inhibitor of specific oxidoreductases, suggesting its role in modulating redox states within cells .
  • Pharmacokinetics and Toxicology : Ongoing studies are evaluating the pharmacokinetic profile and potential toxicity of this compound to determine safe dosage levels for therapeutic applications.

Properties

IUPAC Name

[2-(diethylsulfamoyl)-4,5-difluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BF2NO4S/c1-3-14(4-2)19(17,18)10-6-9(13)8(12)5-7(10)11(15)16/h5-6,15-16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCIHRVTNLCHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1S(=O)(=O)N(CC)CC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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